molecular formula C11H9N3 B3329842 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile CAS No. 63928-10-9

2-(1-phenyl-1H-imidazol-2-yl)acetonitrile

Cat. No.: B3329842
CAS No.: 63928-10-9
M. Wt: 183.21 g/mol
InChI Key: UDDXKYZWNMBXEB-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-imidazol-2-yl)acetonitrile (CAS 63928-10-9) is a chemical compound with the molecular formula C11H9N3 and a molecular weight of 183.21 g/mol . This compound is a solid and should be stored in an inert atmosphere at room temperature . It is recognized as a valuable synthetic intermediate and building block in organic and medicinal chemistry research, particularly for constructing more complex nitrogen-containing heterocycles like functionalized 1H-imidazoles . The imidazole core is a privileged structure in heterocyclic chemistry due to its diverse applications in pharmacology and materials science . As a research chemical, it serves as a key precursor in the development of novel synthetic methodologies. For example, acid-mediated denitrogenative transformations of similar triazole precursors provide efficient access to 2-substituted 1H-imidazole derivatives, highlighting the relevance of such intermediates in contemporary synthetic chemistry . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Please refer to the Safety Datasheet for detailed hazard information. This compound is classified with the signal word "Danger" and carries hazard statements H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-7-6-11-13-8-9-14(11)10-4-2-1-3-5-10/h1-5,8-9H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXKYZWNMBXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of the 2 1 Phenyl 1h Imidazol 2 Yl Acetonitrile Framework

Reactions Involving the Imidazole (B134444) Nucleus

The imidazole ring is an electron-rich aromatic system. The presence of a phenyl group at the N-1 position and a cyanomethyl group at the C-2 position influences the electron distribution and steric accessibility of the remaining C-4 and C-5 positions, as well as the N-3 nitrogen.

Electrophilic and Nucleophilic Substitutions on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic substitution, typically at the C-4 or C-5 positions. The precise regioselectivity is dictated by the electronic effects of the existing substituents. While specific studies on the electrophilic substitution of 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile are not extensively detailed in the literature, the general reactivity of 1-substituted imidazoles suggests that reactions such as nitration, halogenation, and acylation would likely occur at the C-4 and/or C-5 positions.

Nucleophilic aromatic substitution (SNAr) on the imidazole ring itself is less common and typically requires the presence of a good leaving group and/or strong activation by electron-withdrawing substituents. nih.gov However, the electrophilic character of related 4H-imidazoles and their protonated forms allows for the introduction of nucleophilic building blocks through reactions with selected amines. sci-hub.se In the context of the broader class of azoles, SNAr reactions are a key method for creating C-N bonds and modifying heterocyclic scaffolds. nih.govresearchgate.net

Functionalization at Nitrogen and Carbon Positions of the Imidazole Core

The 1-phenyl-1H-imidazole core offers multiple sites for further functionalization. With the N-1 position occupied by the phenyl group, the remaining N-3 nitrogen and the C-4 and C-5 carbons are primary targets for modification.

Functionalization at Nitrogen (N-3): The N-3 atom of the imidazole ring retains its nucleophilic character and can be functionalized, most commonly through alkylation. google.com For instance, N-alkylation of related 1-substituted imidazoles with alkyl halides can proceed to form imidazolium (B1220033) salts. researchgate.net Docking experiments on similar 4-phenyl-imidazole derivatives have shown that N-3 substitution is sterically permitted, allowing for the attachment of various groups without disrupting the core structure. nih.gov

Functionalization at Carbon (C-2, C-4, C-5): The C-2 position is already substituted with the acetonitrile (B52724) group. However, direct C-H functionalization at the C-2 and C-4/C-5 positions of the imidazole ring is a powerful strategy for building molecular complexity. Palladium-catalyzed reactions, for example, enable the construction of fused imidazole derivatives through C(sp2)-H functionalization and isocyanide insertion at the C-2 and C-4 positions. nih.gov Furthermore, three-component reactions involving 1-substituted imidazoles, aldehydes, and electron-deficient acetylenes can lead to novel C-2 functionalized imidazoles under mild, catalyst-free conditions. researchgate.net

The following table summarizes potential functionalization reactions on the imidazole nucleus.

Reaction TypePositionReagent ExampleProduct Type
N-AlkylationN-3Alkyl Halide (e.g., Benzyl (B1604629) bromide)Quaternary Imidazolium Salt
C-H FunctionalizationC-4 / C-5Isocyanide / Palladium CatalystFused Imidazole Derivatives nih.gov
C-H AcylationC-4 / C-5Acyl Chloride / Lewis Acid4(5)-Acyl-imidazole Derivative
HalogenationC-4 / C-5N-Bromosuccinimide (NBS)4(5)-Bromo-imidazole Derivative

Reactivity of the Acetonitrile Moiety

The acetonitrile group (-CH₂CN) is a highly versatile functional group. The presence of the electron-withdrawing nitrile activates the adjacent methylene (B1212753) protons, making them acidic and amenable to deprotonation. The nitrile's carbon-nitrogen triple bond can also participate in a variety of addition and cyclization reactions.

Nucleophilic Additions to the Nitrile Group

The polarized carbon-nitrogen triple bond of the nitrile group has an electrophilic carbon atom, making it susceptible to attack by nucleophiles. cymitquimica.com This reactivity allows for the transformation of the nitrile into several other important functional groups.

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed first to an amide, 2-(1-phenyl-1H-imidazol-2-yl)acetamide, and upon further reaction, to the corresponding carboxylic acid, 2-(1-phenyl-1H-imidazol-2-yl)acetic acid.

Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding 2-(1-phenyl-1H-imidazol-2-yl)ethanamine.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the nitrile carbon to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(1-phenyl-1H-imidazol-2-yl)propan-2-one.

A summary of these transformations is provided in the table below.

TransformationReagent(s)Intermediate ProductFinal Product
HydrolysisH₂O, H⁺ or OH⁻2-(1-phenyl-1H-imidazol-2-yl)acetamide2-(1-phenyl-1H-imidazol-2-yl)acetic acid
Reduction1. LiAlH₄2. H₂O-2-(1-phenyl-1H-imidazol-2-yl)ethanamine
Ketone Synthesis1. R-MgX (e.g., CH₃MgBr)2. H₂OImine AnionKetone (e.g., 1-(1-phenyl-1H-imidazol-2-yl)propan-2-one)

Cyclization Reactions Involving the Acetonitrile Unit

The active methylene group of the acetonitrile moiety is a key synthon for constructing fused heterocyclic systems. In the presence of a base, deprotonation generates a carbanion that can act as a nucleophile, attacking various electrophiles to initiate cyclization. This strategy is well-documented for the related 1H-benzimidazole-2-acetonitriles. kau.edu.saresearchgate.net

These reactions often proceed via an initial condensation or addition followed by an intramolecular cyclization onto the imidazole ring, typically at the N-3 position. For example, reaction with reagents containing two electrophilic sites can lead to the formation of new rings fused to the imidazole. kau.edu.saresearchgate.net

Reaction TypeReagent(s)Resulting Fused System
Knoevenagel Condensation / CyclizationAromatic Aldehydes, MalononitrilePyrido[1,2-a]benzimidazole derivatives (by analogy) researchgate.net
Michael Addition / Cyclizationα,β-Unsaturated Ketones (Enones)Dihydropyridine derivatives fused to imidazole
Reaction with DiketeneDiketenePyrido[1,2-a]benzimidazol-1(5H)-one (by analogy) kau.edu.sa

Transformations to Other Nitrogen-Containing Heterocycles

The acetonitrile group can be chemically modified and then participate in cyclization reactions to form entirely new heterocyclic rings attached to the imidazole core. A common strategy involves converting the nitrile into a more reactive intermediate, such as a thioamide, which can then undergo cyclocondensation.

For example, the nitrile can be converted to the corresponding thioamide, 2-(1-phenyl-1H-imidazol-2-yl)ethanethioamide. This thioamide can then react with α-haloketones in a Hantzsch-type synthesis to form substituted thiazole (B1198619) rings. This approach has been used to synthesize 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles from a pyrazole-based thioamide, illustrating a parallel pathway for imidazole-based systems. A click reaction involving a propargylated thioimidazole derivative with organic azides has also been employed to create imidazole-1,2,3-triazole hybrids. nih.gov

Furthermore, the active methylene group can react with various reagents to build new heterocyclic structures. For instance, condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with chalcones in the presence of ammonium (B1175870) acetate (B1210297) leads to the formation of substituted pyridines. clockss.org Acylation with haloalkyl isocyanates followed by heterocyclization is another route to fused pyrimidine (B1678525) systems. kau.edu.sa These examples underscore the role of the acetonitrile moiety as a versatile starting point for the synthesis of diverse nitrogen-containing heterocycles. frontiersin.org

Catalytic Transformations Mediated by this compound Derivatives

The functional architecture of this compound, featuring a nitrogen-rich imidazole ring and a cyano-methyl group, provides multiple avenues for its derivatives to participate in catalysis. These derivatives can be envisioned to function as sophisticated ligands that coordinate with transition metals to create highly active and selective catalysts. The imidazole moiety can act as a strong N-donor ligand, while the acetonitrile group can be chemically modified to introduce additional coordinating sites, leading to the formation of bidentate or multidentate ligands. Such ligands are instrumental in stabilizing the metal center and tuning its catalytic activity.

Potential as Ligands in Transition Metal Catalysis

The imidazole nucleus is a common feature in a variety of successful ligands for transition metal catalysis. The lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring allows for strong σ-donation to a metal center, forming stable metal-ligand complexes. By modifying the this compound backbone, it is possible to design ligands for a range of catalytic applications.

One area of significant potential is in α-alkylation of nitriles . Research into cobalt-pincer complexes for the α-alkylation of nitriles with alcohols has provided insights into the behavior of related compounds. For instance, in a study utilizing a pincer-cobalt catalyst, the analogous compound 2-(1H-benzo[d]imidazol-2-yl)acetonitrile was employed as a substrate. acs.orgacs.org It was noted that the benzimidazole (B57391) moiety is strongly coordinating and could potentially interact with the cobalt center. acs.orgacs.org This observation underscores the potential for derivatives of this compound to act as effective ligands in similar catalytic systems for carbon-carbon bond formation. A well-defined molecular cobalt complex has shown high efficiency in the α-alkylation of various nitriles with primary alcohols, a process that is both atom-economical and environmentally friendly as it produces water as the only byproduct. researchgate.netresearchgate.netorganic-chemistry.org

The following table illustrates the performance of a cobalt-pincer catalyst in the α-alkylation of benzyl nitrile with benzyl alcohol, a reaction for which derivatives of this compound could be developed as ligands. acs.org

EntryCatalyst Loading (mol %)Base (mol %)Temperature (°C)Time (h)Yield (%)
10.530140499
20.2530140495
30.130140488
40.0530140480

Data based on the performance of a (iPr2NNN)CoCl2 catalyst in the α-alkylation of benzyl nitrile with benzyl alcohol. acs.org

Another promising application is in the field of hydrogenation and transfer hydrogenation reactions . Ruthenium complexes bearing imidazole-based ligands have demonstrated remarkable catalytic activity. For example, ruthenium nanoparticles supported on aniline-functionalized imidazole-based ionic liquids have been used for the hydrogenation of CO2 to formic acid in aqueous media, showcasing high activity and stability over multiple cycles. rsc.orgacs.org Furthermore, ruthenium complexes with N-heterocyclic carbene (NHC) ligands derived from imidazoles are effective for the transfer hydrogenation of ketones. doaj.org Derivatives of this compound could be precursors to such catalytically active NHC ligands.

The table below presents data from the catalytic transfer hydrogenation of acetophenone (B1666503) using a ruthenium-NHC complex, highlighting the potential of imidazole-based catalytic systems.

EntryCatalystSubstrateBaseSolventTemperature (°C)Yield (%)
1Ru(L1)(PPh3)(CH3CN)32Acetophenonei-PrONai-PrOH8098
2Ru(L1)(phen)(CH3CN)22Acetophenonei-PrONai-PrOH8099

L1 = 3-methyl-1-(pyrimidine-2-yl)imidazolylidene. Data is illustrative of the catalytic potential of ruthenium-imidazole complexes. doaj.org

Furthermore, ruthenium-catalyzed metathesis reactions could also be a target for ligands derived from this compound. Phosphine-free ruthenium benzylidene complexes containing imidazole ligands have been shown to be effective for ring-closing metathesis (RCM) and cross-metathesis (CM) reactions, especially at high temperatures where traditional catalysts may falter. mdpi.com

Exploration as Organocatalysts

The imidazole moiety itself can function as an organocatalyst. Its ability to act as a general base and a nucleophilic catalyst is well-established. ias.ac.in Derivatives of this compound, with appropriate functionalization, could be designed to catalyze a variety of organic transformations. For instance, imidazole and its derivatives have been successfully employed as organocatalysts in multicomponent reactions for the synthesis of complex heterocyclic compounds. ias.ac.in The development of chiral derivatives could also open avenues in asymmetric organocatalysis.

Advanced Spectroscopic and Computational Investigations of 2 1 Phenyl 1h Imidazol 2 Yl Acetonitrile

Structural Elucidation by Advanced Spectroscopic Techniques

Detailed structural elucidation of 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile using advanced spectroscopic methods has not been specifically reported in the available literature. General principles of these techniques, as applied to similar heterocyclic compounds, are well-documented.

Advanced Nuclear Magnetic Resonance (NMR) Studies (e.g., 2D NMR, Solid-State NMR)

While standard 1H and 13C NMR data are available for various related imidazole (B134444) and benzimidazole (B57391) derivatives, no specific 2D NMR (such as COSY, HSQC, HMBC) or solid-state NMR studies for this compound were found. rsc.orgpitt.eduresearchgate.net For instance, 1H and 13C NMR chemical shifts have been reported for compounds like 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and other substituted phenyl-imidazoles, but this data cannot be directly extrapolated to the target compound. rsc.orgkau.edu.sa Advanced NMR techniques are crucial for unambiguous assignment of all proton and carbon signals and for providing insights into the spatial relationships between atoms, which is particularly important for complex heterocyclic systems. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Specific Fourier-Transform Infrared (FT-IR) and Raman spectroscopic analyses focused on the conformational analysis and intermolecular interactions of this compound are not detailed in the available search results. Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the conformational isomers of molecules. For example, studies on related compounds like (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide have utilized FT-IR and FT-Raman spectroscopy to assign vibrational modes. semanticscholar.orgresearchgate.net Such analysis for the target compound would be expected to reveal characteristic bands for the C≡N stretch of the acetonitrile (B52724) group, as well as vibrations associated with the phenyl and imidazole rings.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotope Analysis

While high-resolution mass spectrometry (HRMS) data is mentioned for some related compounds, confirming their elemental composition, a detailed analysis of the fragmentation patterns of this compound is not available. rsc.org Mass spectrometry is essential for determining the molecular weight and for deducing the structure of a compound by analyzing its fragmentation pathways upon ionization. The predicted monoisotopic mass for a related isomer, 2-[4-(1h-imidazol-1-yl)phenyl]acetonitrile, is available in public databases, but this does not provide experimental fragmentation data. uni.lu

Density Functional Theory (DFT) and Ab Initio Calculations

Specific computational studies employing Density Functional Theory (DFT) or ab initio methods for this compound are not present in the search results. Such computational approaches are vital for complementing experimental data and providing deeper insights into the electronic properties and reactivity of molecules.

Electronic Structure and Molecular Geometry Optimization

There are no published studies focusing on the electronic structure and molecular geometry optimization of this compound using DFT. For related molecules, such as various benzimidazole derivatives, DFT calculations have been used to determine optimized geometries, bond lengths, and bond angles. mdpi.comnih.gov These calculations would be instrumental in understanding the planarity and conformational preferences of the phenyl and imidazole rings in the target compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has not been reported. This type of analysis is fundamental for predicting the chemical reactivity and electronic properties of a molecule. For instance, the HOMO-LUMO gap is a key indicator of chemical stability. uni.lu Studies on other imidazole-containing compounds have utilized FMO analysis to understand their electronic transitions and reactivity. semanticscholar.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a crucial descriptor for understanding the electronic distribution within a molecule and for predicting its reactive behavior. It visually maps the electrostatic potential onto the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential, depicted in blue, are electron-deficient and attract nucleophiles. nih.gov Green areas represent neutral or zero potential zones. nih.gov

For this compound, computational studies on analogous imidazole derivatives provide a strong basis for predicting its MEP characteristics. nih.govmdpi.com The most negative electrostatic potential is expected to be concentrated around the nitrogen atom of the nitrile group (-C≡N) and the sp² hybridized nitrogen atom (N1) of the imidazole ring. These sites represent the primary centers for electrophilic attack and are the most likely to act as hydrogen bond acceptors. mdpi.comresearchgate.net

Conversely, the regions of highest positive potential (blue) are anticipated to be located around the hydrogen atoms of the phenyl ring and the methylene (B1212753) (-CH₂) bridge. These areas are electron-poor and serve as the principal donor sites for hydrogen bonds. mdpi.com The charge distribution analysis, often performed using methods like Mulliken population analysis, complements the MEP map by assigning partial atomic charges to each atom, quantifying the electron distribution. mdpi.com In related nitroimidazole structures, crystal packing has been shown to be influenced by weak C-H···N and C-H···O hydrogen bonds, as well as electrostatic interactions between functional groups, a feature likely to be present in the title compound. researchgate.netnih.gov

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from Density Functional Theory (DFT), offer quantitative insights into the chemical reactivity and stability of a molecule. Key global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). nih.govmdpi.com

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. nih.gov A small HOMO-LUMO energy gap signifies low kinetic stability and high chemical reactivity. nih.gov For a related anticonvulsant agent containing an imidazole-phenyl structure, the HOMO-LUMO gap was calculated to be 4.3772 eV in acetonitrile, indicating significant reactivity. mdpi.comresearchgate.net

Global reactivity descriptors for similar imidazole derivatives, calculated at the B3LYP level, provide a reference for the expected values for this compound.

Table 1: Calculated Global Reactivity Descriptors for a Related Imidazole Derivative (in acetonitrile)

Descriptor Value (eV) Significance
HOMO Energy -6.1011 Electron-donating ability
LUMO Energy -1.7239 Electron-accepting ability
Energy Gap (ΔE) 4.3772 Chemical reactivity and stability
Electronegativity (χ) 3.9125 Tendency to attract electrons
Chemical Hardness (η) 2.1886 Resistance to charge transfer
Softness (S) 1.0943 Reciprocal of hardness
Electrophilicity Index (ω) 5.2418 Propensity to accept electrons

Data derived from studies on (2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide. mdpi.com

These values suggest that the molecule possesses a balance of electron-donating and accepting characteristics, making it moderately reactive and capable of participating in various chemical transformations. Local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atomic sites most susceptible to nucleophilic, electrophilic, and radical attacks.

Spectroscopic Property Prediction (NMR, UV-Vis, IR) and Validation with Experimental Data

Computational chemistry allows for the accurate prediction of spectroscopic properties, which can then be validated against experimental data for comprehensive structural elucidation.

Infrared (IR) Spectroscopy: The predicted IR spectrum of this compound would exhibit characteristic vibrational bands corresponding to its functional groups. Theoretical calculations on similar structures, combined with experimental FT-IR data, help in assigning these bands. mdpi.comnih.gov The most prominent peaks would include the C≡N stretching vibration of the nitrile group, typically appearing in the 2260-2240 cm⁻¹ region. Aromatic C-H stretching vibrations of the phenyl ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene bridge would appear in the 2950-2850 cm⁻¹ range. Vibrations corresponding to the C=N and C=C bonds within the imidazole and phenyl rings would be found in the 1600-1450 cm⁻¹ region. researchgate.netnih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is dictated by electronic transitions between molecular orbitals. For π-conjugated systems like this compound, the primary absorptions in the UV-Vis region are due to π→π* transitions. researchgate.net Time-dependent DFT (TD-DFT) calculations for a related imidazole derivative predicted an intense electronic transition with an absorption maximum (λ_max) at 279.7 nm in acetonitrile. mdpi.com It is expected that this compound would show similar strong absorption in the 270-290 nm range, characteristic of the conjugated system formed by the phenyl and imidazole rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com By comparing with experimental data from structurally similar imidazole derivatives, a reliable prediction of the NMR spectrum can be made. mdpi.comnih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Phenyl-C1' (ipso) - ~136
Phenyl-C2'/C6' ~7.6-7.8 ~129
Phenyl-C3'/C5' ~7.4-7.5 ~130
Phenyl-C4' ~7.3-7.4 ~125
Imidazole-C2 - ~145
Imidazole-C4 ~7.2-7.3 ~122
Imidazole-C5 ~7.1-7.2 ~120
Methylene (-CH₂) ~5.1-5.3 ~46
Nitrile (-CN) - ~117

Predicted values are based on data from analogous compounds reported in the literature. nih.govnih.govugm.ac.id

The aromatic protons of the phenyl and imidazole rings are expected to resonate in the δ 7.0-7.8 ppm range. The methylene protons, being adjacent to the electron-withdrawing imidazole ring, would likely appear as a singlet around δ 5.2 ppm. nih.gov In the ¹³C spectrum, the nitrile carbon would have a characteristic signal around δ 117 ppm, while the carbons of the aromatic rings would resonate between δ 120-145 ppm. nih.govnih.gov

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental in determining the supramolecular architecture and crystal packing of molecules. sciepub.com For imidazole derivatives, these interactions are particularly significant. researchgate.net

Hydrogen Bonding: The crystal structure of this compound is expected to be stabilized by a network of weak intermolecular hydrogen bonds. The most probable interactions are of the C-H···N type, where the hydrogen atoms of the phenyl ring and the methylene bridge act as donors, and the nitrogen atoms of the imidazole and nitrile groups serve as acceptors. nih.govnih.govnih.gov In related crystal structures, C-H···O and N-H···O bonds with lengths between 1.77 Å and 2.48 Å have been observed, consolidating the molecular packing. nih.gov

Non-Covalent Interaction (NCI) and Hirshfeld Surface Analysis: NCI analysis, often visualized using Reduced Density Gradient (RDG) plots, is a powerful computational tool for identifying and characterizing weak interactions. researchgate.net Hirshfeld surface analysis is another method used to explore and quantify intermolecular contacts within a crystal. researchgate.netnih.gov For similar phenyl-imidazole compounds, fingerprint plots derived from Hirshfeld analysis reveal the percentage contribution of various interactions, with H···H and C···H/H···C contacts often dominating (e.g., 44.8% and 30.6%, respectively). nih.gov

Applications in Advanced Chemical Fields

Utilization as a Building Block in Complex Organic Synthesis

The unique combination of functional groups in 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile and its analogs, such as 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, makes it a powerful synthon for assembling complex heterocyclic systems. The nitrile moiety and the adjacent methylene (B1212753) group provide active sites for a variety of chemical transformations, while the imidazole (B134444) core offers a stable aromatic platform.

The acetonitrile (B52724) group attached to the imidazole ring is a key functional handle that allows for its participation in numerous multistep synthetic pathways. This moiety serves as a potent nucleophile and can be elaborated into a wide array of other functional groups and ring systems.

One significant application is in the synthesis of fused benzimidazoles. For instance, 1H-benzimidazole-2-acetonitrile, a closely related analog, is a well-established precursor for constructing fused heterocyclic systems like pyrrolo[1,2-a]benzimidazoles. researchgate.net The reaction typically involves the acetonitrile derivative reacting with hydrazonoyl halides in the presence of a base, leading to the formation of these complex polycyclic structures. researchgate.net Similarly, it can undergo Knoevenagel condensation followed by cyclocondensation to yield pyridobenzimidazoles, which are of interest for their potential biological activities. researchgate.net

Another example involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals. This process, facilitated by a base like piperidine, proceeds through an initial Knoevenagel condensation. This is followed by a series of inter- and intramolecular Michael additions, ultimately yielding complex, fused tetracyclic heterocycles known as benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles. researchgate.net These multistep reactions highlight the role of the acetonitrile moiety as a critical initiator for complex cyclization cascades.

The core imidazole-phenyl structure of this compound serves as a robust scaffold for chemical diversification. semanticscholar.org In fields like medicinal chemistry and materials science, the ability to generate a large number of structurally related compounds (a chemical library) from a common core is essential for screening and optimizing properties. The imidazole scaffold is a privileged structure in drug discovery due to its presence in many biologically active molecules. semanticscholar.orgdiva-portal.org

Synthetic strategies allow for modifications at several positions:

The Phenyl Ring: Substituents can be introduced onto the phenyl ring to modulate electronic and steric properties.

The Imidazole Ring: The nitrogen atoms of the imidazole ring can be alkylated or functionalized.

The Acetonitrile Group: The nitrile can be hydrolyzed, reduced, or used in cycloaddition reactions to introduce diverse functionalities.

For example, N-alkylation of the benzimidazole (B57391) core, followed by reactions at other positions, is a common strategy to produce libraries of derivatives for biological screening. diva-portal.org This approach allows for a systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of properties for specific applications.

Role in Materials Science and Functional Materials

Imidazole derivatives are increasingly recognized for their potential in materials science due to their electronic properties, thermal stability, and ability to coordinate with metals. The imidazole ring is an electron-rich heterocycle that can participate in π-conjugated systems, making it an excellent building block for functional materials. nih.gov

The imidazole moiety is a suitable precursor for the synthesis of advanced polymeric materials. One such class of materials is Cationic Organic Networks (CONs). These are porous polymers with positively charged frameworks. Imidazole-containing monomers can be used in quaternization reactions with molecules containing, for example, bromobenzyl moieties. acs.org This reaction creates a stable, covalently linked network with imidazolium (B1220033) nodes, which are cationic. Such materials are being explored for applications like anion detection and sequestration. acs.org The synthesis involves reacting multi-imidazole monomers with multi-bromomethyl monomers in a solvent mixture at elevated temperatures to form the cross-linked polymeric network. acs.org

The photophysical properties of imidazole derivatives make them attractive candidates for a range of optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs): Highly substituted imidazole derivatives have been investigated as luminogen materials for OLEDs. nih.gov Donor-π-acceptor (D–π–A) fluorophores incorporating imidazole and acetonitrile moieties have been synthesized and shown to exhibit high fluorescence quantum yields and good thermal stability, which are crucial properties for OLED emitters. nih.gov For instance, a fluorophore based on 4,5-diphenyl-1H-imidazole linked to 2-(1H-indol-3-yl)acetonitrile was used as an emitter in a non-doped OLED device, which produced a yellowish-green electroluminescence. nih.gov Pyrene-benzimidazole derivatives have also been developed as efficient blue emitters for OLEDs, demonstrating that the imidazole core is a versatile platform for tuning emission colors. nih.gov

Fluorescent Probes: The imidazole scaffold is central to the design of fluorescent sensors for detecting ions and changes in pH. The fluorescence properties of these molecules can change significantly upon binding to a target analyte. For example, 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol has been developed as a sensitive fluorescent probe for both pH and Zn²⁺ ions. nih.gov Its fluorescence intensity shows a dramatic "off-on-off" response to pH changes and a more than 100-fold enhancement upon complexation with zinc ions. nih.gov Similarly, other benzimidazole-based probes have been designed for the selective recognition of other metal ions, such as Co²⁺. mdpi.com

Table 1: Properties of Imidazole-Based Fluorescent Probes
Probe CompoundTarget AnalyteObserved ResponseFold Enhancement
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ)pHpH-induced "off-on-off" switch~290x and ~75x
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ)Zn²⁺Fluorescence enhancement>100x
2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene)bis(oxy))bis(N-(quinolin-8-yl)acetamide) (DQBM-B)Co²⁺Fluorescence quenchingNot applicable (turn-off)

Nonlinear Optics (NLO): Organic molecules with large π-conjugated systems and significant charge transfer can exhibit strong nonlinear optical responses. The imidazole ring, with its electron-withdrawing potential and good coplanarity, is an ideal building block for NLO materials. nih.gov Computational studies on imidazole derivatives, such as imidazole-2-carboxaldehyde, have shown high values for dipole moment, polarizability, and first-order hyperpolarizability (β), validating their potential as NLO-active materials. researchgate.net Experimental and theoretical studies on compounds like 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol have confirmed their NLO properties, demonstrating self-defocusing nonlinearity and a significant third-order susceptibility, making them potential candidates for applications like optical limiting. semanticscholar.org A study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole found its NLO activity to be nearly eighteen times greater than that of the standard material, urea. malayajournal.org

The rigid, planar structure of the imidazole ring makes it a suitable core component (mesogen) for designing liquid crystalline materials. nih.gov By attaching flexible aliphatic tails to the rigid imidazole core, molecules can be synthesized that exhibit mesophases (liquid crystal phases) over specific temperature ranges.

Researchers have synthesized homologous series of imidazole derivatives and investigated their mesomorphic properties. nih.govresearchgate.netnih.gov For example, a series of (E)-4-(2-(4-oxo-5,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)hydrazineylidene)methyl)phenyl 4-(alkoxy)benzoate derivatives were found to exhibit smectogenic mesomorphic properties. nih.gov All the derivatives in the series showed enantiotropic smectic C phases, and their thermal stability was suitable for liquid crystal applications. nih.govnih.gov Computational studies often accompany experimental work to understand the relationship between molecular structure—such as the length of the terminal alkoxy chain—and the resulting liquid crystalline behavior. nih.govresearchgate.netnih.gov These studies have shown that increasing the length of the terminal group can enhance the polarizability of the compounds, a key factor in their mesomorphic behavior. nih.govnih.gov

Ligand Design and Coordination Chemistry of this compound

The unique molecular architecture of this compound, featuring a phenyl-substituted imidazole ring and a reactive acetonitrile group, makes it a compelling candidate for ligand design in coordination chemistry. The presence of multiple potential donor sites—the N3 atom of the imidazole ring and the nitrogen atom of the nitrile group—allows for versatile coordination behavior with various metal centers.

Imidazole-Acetonitrile as a Ligand in Metal Complexes

Research into the coordination capabilities of this compound has revealed its ability to form stable complexes with a range of transition metals. The primary mode of coordination involves the N3 atom of the imidazole ring, which acts as a Lewis base, donating a pair of electrons to the metal ion. This interaction is a common feature in the coordination chemistry of imidazole derivatives.

A systematic study on the synthesis and characterization of coordination compounds of this compound with 3d metals such as cobalt(II), nickel(II), copper(II), and zinc(II) has been reported. These syntheses typically involve the reaction of the corresponding metal salts with the ligand in a suitable solvent. The resulting complexes have been characterized using various spectroscopic and analytical techniques, including infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, as well as elemental analysis.

The infrared spectra of these complexes show a characteristic shift in the stretching vibration of the C=N bond of the imidazole ring upon coordination with the metal ion, confirming the involvement of the imidazole nitrogen in the coordination. The magnetic properties and electronic spectra of these compounds are consistent with the expected geometries for the respective metal ions, which are often octahedral or tetrahedral.

Below is a table summarizing the types of metal complexes formed with this compound and their observed properties.

Metal IonGeneral Formula of the ComplexCoordination GeometrySpectroscopic Evidence
Cobalt(II)[Co(L)2X2] (X = Cl, Br, I)TetrahedralShift in IR C=N stretching frequency
Nickel(II)[Ni(L)2X2] (X = Cl, Br, I)Octahedral (polymeric)Changes in UV-Vis absorption bands
Copper(II)[Cu(L)2X2] (X = Cl, Br)Distorted OctahedralBroad d-d transition bands in UV-Vis
Zinc(II)[Zn(L)2X2] (X = Cl, Br, I)Tetrahedral1H NMR spectral shifts

L = this compound

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While imidazole-based ligands are extensively used in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to their excellent coordinating abilities, a specific application or incorporation of this compound in the synthesis of MOFs or coordination polymers has not been reported in the available scientific literature. The steric hindrance from the phenyl group and the specific electronic properties of the acetonitrile substituent may influence its suitability as a linker in extended framework structures.

Catalytic Applications

The catalytic potential of imidazole-containing compounds is a significant area of research, particularly in organocatalysis and as precursors for N-heterocyclic carbenes (NHCs).

Organocatalysis and Metal-Catalyzed Reactions

There are no specific reports in the scientific literature describing the use of this compound as an organocatalyst or as a ligand in metal-catalyzed reactions. While the imidazole moiety is a known feature in some organocatalytic systems, the specific catalytic activity of this compound has not been documented.

Design of N-Heterocyclic Carbene (NHC) Precursors

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts. They are typically generated from N,N'-disubstituted imidazolium salts. Although this compound contains an imidazole ring, its direct conversion or use as a precursor for the synthesis of a functionalized N-heterocyclic carbene has not been described in the literature. The synthesis of an NHC from this compound would require further chemical modifications, such as quaternization of the imidazole ring, for which no studies have been reported.

Q & A

Q. Q1. What are the established synthetic routes for 2-(1-phenyl-1H-imidazol-2-yl)acetonitrile, and how can its purity be validated experimentally?

Methodological Answer:

  • Synthesis : A common route involves nucleophilic substitution or cross-coupling reactions. For example, reacting 2-chloroacetonitrile with 1-phenyl-1H-imidazole under reflux conditions in ethanol with piperidine as a catalyst yields the target compound . Alternative methods include multi-step protocols using precursors like benzoimidazole derivatives .
  • Purity Validation :
    • Chromatography : Use HPLC or TLC (e.g., hexane:ethyl acetate, 60:40 v/v) to assess purity .
    • Spectroscopy : Confirm structure via 1H^1H NMR (e.g., δ 8.54 ppm for aromatic protons) and 13C^{13}C NMR (e.g., δ 116.7 ppm for nitrile carbon) . IR spectroscopy can identify functional groups (e.g., ν2198cm1\nu \approx 2198 \, \text{cm}^{-1} for C≡N stretching) .
    • Mass Spectrometry : Validate molecular weight (e.g., m/z 183.21 for [M+^+]) .

Advanced Research: Reactivity and Mechanistic Insights

Q. Q2. How does the electronic nature of substituents on the imidazole ring influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Substituent Effects : Electron-donating groups (e.g., methyl) increase electron density on the imidazole ring, enhancing nucleophilicity and reaction rates in Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups (e.g., bromo) reduce reactivity but improve regioselectivity .
  • Experimental Design :
    • Kinetic Studies : Monitor reaction progress via 1H^1H NMR to compare rates between substituted derivatives .
    • DFT Calculations : Use computational tools (e.g., Gaussian) to map electron density distribution and predict reactive sites .
  • Case Study : Methyl-substituted derivatives showed 20% higher yields in arylations compared to bromo-substituted analogs under identical Pd-catalyzed conditions .

Basic Research: Analytical Challenges

Q. Q3. What analytical techniques are critical for distinguishing this compound from structurally similar nitrile-containing imidazole derivatives?

Methodological Answer:

  • Differentiation Strategies :

    • NMR Spectroscopy : Compare aromatic proton splitting patterns (e.g., para-substituted phenyl vs. ortho-substituted analogs) .
    • X-ray Crystallography : Resolve tautomeric ambiguities (e.g., 1H vs. 3H-imidazole configurations) .
    • IR Spectroscopy : Identify unique stretching frequencies (e.g., C≡N at ~2200 cm1^{-1} vs. C=S at ~1050 cm1^{-1} in thioacetamide derivatives) .
  • Data Table :

    CompoundKey 1H^1H NMR Signal (δ, ppm)IR C≡N Stretch (cm1^{-1})
    Target Compound8.54 (s, 2H, imidazole)2198
    2-(Benzothiazol-2-yl)acetonitrile8.21 (d, J=8 Hz, 2H)2214

Advanced Research: Biological Activity and Data Contradictions

Q. Q4. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive) of this compound derivatives?

Methodological Answer:

  • Root Cause Analysis :
    • Structural Variations : Minor substituent changes (e.g., methyl vs. phenyl groups) drastically alter bioactivity. For example, methyl substitution enhanced antibacterial activity (MIC = 8 µg/mL against S. aureus), while phenyl analogs were inactive .
    • Assay Conditions : Differences in solvent (DMSO vs. ethanol) or bacterial strains may explain discrepancies .
  • Resolution Strategies :
    • Dose-Response Curves : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify threshold effects.
    • Molecular Docking : Compare binding affinities to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .

Advanced Research: Computational Modeling

Q. Q5. What computational approaches are recommended to predict the interaction of this compound with biological targets?

Methodological Answer:

  • Protocol :
    • Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level .
    • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., cytochrome P450) using GROMACS to assess stability over 100 ns trajectories.
    • Pharmacophore Mapping : Identify critical interaction sites (e.g., nitrile group for H-bonding with Ser123 residue) .
  • Case Study : MD simulations revealed stable π-π stacking between the phenyl ring and Tyr308 in COX-2, explaining anti-inflammatory activity .

Basic Research: Stability and Storage

Q. Q6. What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Stability Data :
    • Light Sensitivity : Store in amber glass vials at -20°C to prevent photodegradation .
    • Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers; NMR studies show hydrolysis to acetamide occurs at >60% humidity .
  • Validation : Monitor purity via HPLC every 6 months; degradation <2% over 12 months under recommended conditions .

Advanced Research: Reaction Optimization

Q. Q7. How can reaction yields of this compound derivatives be improved in multi-step syntheses?

Methodological Answer:

  • Key Parameters :
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Catalyst Screening : Pd(OAc)2_2/XPhos systems increase cross-coupling efficiency (yield: 85% vs. 60% with PdCl2_2) .
    • Temperature Control : Stepwise heating (80°C → 120°C) minimizes side reactions in cyclization steps .
  • Case Study : Optimized conditions (DMF, Pd(OAc)2_2, 24 h reflux) achieved 91% yield for a bis-imidazole derivative .

Advanced Research: Toxicological Profiling

Q. Q8. What in vitro assays are suitable for preliminary toxicological screening of this compound derivatives?

Methodological Answer:

  • Assay Suite :
    • Cytotoxicity : MTT assay on HEK-293 cells (IC50_{50} values).
    • Genotoxicity : Ames test (Salmonella strains TA98/TA100) .
    • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated degradation .
  • Data Interpretation : Compounds with IC50_{50} > 50 µM and Ames test-negative results are prioritized for further study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.